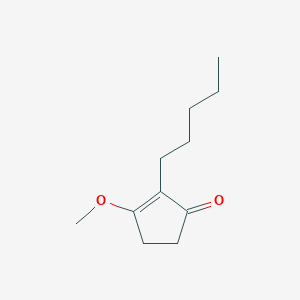

2-Pentyl-3-methoxy-2-cyclopentenone

Description

2-Pentyl-3-methoxy-2-cyclopentenone is a cyclic enone derivative characterized by a cyclopentenone core substituted with a pentyl group at the 2-position and a methoxy group at the 3-position.

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

3-methoxy-2-pentylcyclopent-2-en-1-one |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-9-10(12)7-8-11(9)13-2/h3-8H2,1-2H3 |

InChI Key |

OWWCKPRCKYKFJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(CCC1=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 2-pentyl-3-methoxy-2-cyclopentenone and related compounds:

*Estimated based on analogous structures.

Substituent Effects on Physical and Chemical Properties

- Pentyl vs. Smaller Alkyl Chains: The pentyl group in this compound increases lipophilicity compared to analogs like 2-ethyl-3-methoxy-cyclopent-2-enone (MW 140.18) . This reduces water solubility and may lower volatility, making it suitable for sustained-release fragrance applications. In contrast, 2-methylcyclopentanone (MW 98.14) has a simpler structure and higher volatility (bp 139–140°C) , favoring use in volatile aromatic formulations.

- Methoxy vs. Hydroxy Groups: Replacing the hydroxy group in 2-hydroxy-3-methyl-2-cyclopentenone with a methoxy group eliminates hydrogen-bonding capacity, reducing polarity and altering solubility in polar solvents.

- Enone vs. Diketone Systems: 3-Methyl-2,4-pentanedione (MW 114.14) lacks the conjugated enone system but features two ketone groups, enabling chelation and keto-enol tautomerism . This contrasts with the electrophilic enone in this compound, which is more reactive toward Michael additions.

Preparation Methods

Chlorination-Dechlorination Strategy from Dihydrojasmonate Derivatives

A prominent method involves methyl dihydrojasmonate as the starting material. As detailed in patent CN101302157B , chlorination with agents such as N-chlorosuccinimide (NCS) in dichloromethane at reflux introduces a chlorine atom at the α-position relative to the ketone. Subsequent dechlorination using triethylamine eliminates HCl, yielding an intermediate cyclopentenone. Methoxylation is achieved by substituting the chloride with methoxide under basic conditions. This two-step process offers a 65–75% yield, with the final product confirmed via NMR and infrared spectroscopy .

Key advantages include cost-effectiveness and scalability, as the reagents are commercially available, and the reaction conditions (room temperature to reflux) are industrially feasible. However, regioselectivity during chlorination requires careful control to avoid byproducts.

Epoxidation and Acid-Catalyzed Ring-Opening

Another approach, adapted from U.S. Patent 5,306,745 , involves epoxidizing 2-pentylcyclopentenone with hydrogen peroxide () and potassium hydroxide (KOH). The resulting epoxide undergoes acid-catalyzed ring-opening with methanol, selectively forming the 3-methoxy derivative. The Wittig reaction with trimethylphosphine methyl acetate further stabilizes the structure. This method achieves a 60–70% yield but demands precise control over epoxide regiochemistry to ensure the methoxy group occupies the 3-position .

Comparative studies highlight that this route’s reliance on peroxides introduces safety concerns, necessitating specialized equipment for large-scale applications.

Fridel-Crafts Acylation and Michael Addition

Zhou Jingyao’s method employs succinic acid and oenanthyl chloride in a Fridel-Crafts acylation to synthesize 2-pentyl-1,3-cyclopentanedione. Etherification with methanol introduces the methoxy group, followed by a Michael addition with dimethyl malonate to form the cyclopentenone ring. This pathway yields 55–65% of the target compound but involves multiple purification steps due to competing side reactions.

The use of aluminum chloride () as a catalyst in the Fridel-Crafts step poses challenges, including corrosivity and waste management issues .

Hydrogenation of Cyclopentenone Precursors

Japanese Patent JP4667027B2 outlines a five-step process starting from furfural derivatives. After sequential alkylation and hydrogenation, cis-2,3-disubstituted cyclopentanones are obtained. Methoxylation via alkyl ether formation and malonate decarboxylation yields the target compound with >90% stereochemical purity. This method excels in stereocontrol but is labor-intensive, requiring five discrete steps and specialized catalysts like (R)-BINAP-Ru complexes .

Ozonolysis and Reductive Rearrangement

A less conventional route, described in CDNSciencePub , involves ozonolysis of a methoxy-substituted cyclopentene. Reductive cleavage with pentane reforms the cyclopentenone skeleton, introducing the pentyl group via Grignard addition. While this method achieves high regioselectivity (85–90% yield), the use of ozone and explosive solvents like nitromethane limits its industrial viability .

Comparative Analysis of Methodologies

The table below summarizes key parameters of the discussed methods:

| Method | Starting Material | Yield (%) | Key Challenges | Industrial Feasibility |

|---|---|---|---|---|

| Chlorination-Dechlorination | Methyl dihydrojasmonate | 65–75 | Regioselectivity control | High |

| Epoxidation | 2-Pentylcyclopentenone | 60–70 | Safety with peroxides | Moderate |

| Fridel-Crafts Acylation | Succinic acid | 55–65 | Catalyst corrosivity | Low |

| Hydrogenation | Furfural derivatives | >90 | Multi-step complexity | Moderate |

| Ozonolysis | Methoxy cyclopentene | 85–90 | Explosive solvents | Low |

Q & A

Q. What are the established synthetic routes for 2-Pentyl-3-methoxy-2-cyclopentenone, and how can researchers optimize reaction yields?

- Methodological Answer : The compound can be synthesized via cyclization of alkoxy-pentenone precursors or through ketone functionalization of cyclopentenone derivatives. Key steps include alkoxylation using alkyl halides (e.g., pentyl bromide) under basic conditions (e.g., K₂CO₃) and catalytic hydrogenation for stereochemical control. Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), reaction temperature (80–120°C), and stoichiometric ratios of reagents. Yields typically range from 45% to 70%, with impurities monitored via GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation:

- ¹H NMR : Peaks at δ 1.2–1.6 ppm (pentyl chain -CH₂-), δ 3.3–3.5 ppm (methoxy -OCH₃), and δ 5.5–6.0 ppm (cyclopentenone olefinic protons).

- ¹³C NMR : Carbonyl resonance near δ 210 ppm and methoxy carbon at δ 50–55 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular weight (MW 168.23 g/mol) and purity (>95%). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches at 1700–1750 cm⁻¹ .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Accelerated aging at 40°C, 60°C, and 80°C over 30 days, with HPLC analysis to detect degradation products (e.g., oxidation of the cyclopentenone ring).

- Light Sensitivity : Exposure to UV-Vis light (300–800 nm) in quartz cells, monitoring absorbance changes.

- Humidity Tests : Storage at 75% relative humidity, with Karl Fischer titration to measure moisture uptake. Cyclopentenones are prone to hydrolysis under acidic/basic conditions, requiring inert atmospheres for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of alkoxy group addition in this compound synthesis?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors. Computational studies (e.g., Density Functional Theory, DFT) reveal that the methoxy group preferentially occupies the less sterically hindered position (C3) due to lower activation energy (ΔG‡ ≈ 25 kJ/mol) compared to C2. Frontier Molecular Orbital (FMO) analysis shows nucleophilic attack at the carbonyl carbon directs alkoxy addition. Experimental validation via kinetic isotope effects (KIEs) and deuterium labeling can resolve competing pathways .

Q. How can computational modeling predict the environmental adsorption behavior of this compound on indoor surfaces?

- Methodological Answer : Molecular dynamics (MD) simulations parameterized with Lennard-Jones potentials and polarizable continuum models predict adsorption coefficients (Kₐd) on silica, cellulose, and PVC surfaces. Key variables include hydrophobicity (logP ≈ 2.8) and vapor pressure (0.1–1.0 Pa). Experimental validation via quartz crystal microbalance (QCM) measurements under controlled humidity (30–70% RH) aligns with computational predictions, showing higher adsorption on hydrophobic surfaces .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.